Atorvastatin 3-Deoxyhept-2E-Enoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPXXTUUUBBIRF-LQYYAUOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105067-93-3 | |
| Record name | (2E,5S)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)-5-hydroxy-2-heptenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1105067933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,5S)-7-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)-5-HYDROXY-2-HEPTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CCX4AU9T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations
Hydrolytic Stability
Atorvastatin (B1662188) has been found to degrade under both acidic and basic hydrolytic conditions. nih.gov The degradation in an acidic medium follows first-order kinetics, while in a basic medium, it follows zero-order kinetics. nih.govnih.gov This indicates that the drug is less stable in acidic environments. nih.govnih.gov
Basic hydrolysis (e.g., in 1 M NaOH) also leads to the degradation of Atorvastatin. nih.gov However, the specific degradation products formed under basic conditions may differ from those formed under acidic conditions.
Oxidative Stability
Exposure to oxidative conditions, such as treatment with hydrogen peroxide, is another stress factor that can lead to the degradation of Atorvastatin. researchgate.net The pyrrole (B145914) ring and the dihydroxyheptanoic acid side chain are potential sites for oxidation.
Photochemical Stability
Photostability studies, involving exposure to UV light, have shown that Atorvastatin is susceptible to degradation upon irradiation. nih.govresearchgate.net This degradation can lead to the formation of various photoproducts, and it is important to protect the drug substance and its formulations from light.
Thermal Stability
Thermal stress, such as exposure to dry heat, can also induce the degradation of Atorvastatin. nih.govresearchgate.net The rate of degradation is dependent on the temperature and the duration of exposure.
The following table summarizes the findings from stress degradation studies on Atorvastatin, which are indicative of the conditions under which Atorvastatin 3-Deoxyhept-2E-Enoic Acid could be formed.
Table 1: Summary of Atorvastatin Degradation Under Stress Conditions
| Stress Condition | Observations | Kinetic Order |
|---|---|---|
| Acidic Hydrolysis (1 M HCl) | Partial degradation, formation of two degradation products. researchgate.net | First Order nih.govnih.gov |
| Basic Hydrolysis (1 M NaOH) | Degradation observed. nih.gov | Zero Order nih.govnih.gov |
| **Oxidative (3% H₂O₂) ** | Degradation observed. researchgate.net | Not specified |
| Photolytic (UV light at 254 nm) | Degradation observed. nih.gov | Not specified |
| Thermal (Dry Heat at 378 K) | Degradation observed. nih.gov | Not specified |
Advanced Analytical Characterization and Quantification Methodologies
Chromatographic Separation Techniques for Isolation and Purity Determination
Chromatographic techniques are fundamental in separating Atorvastatin (B1662188) 3-Deoxyhept-2E-Enoic Acid from the active pharmaceutical ingredient (API) and other related substances. These methods are essential for determining the purity of the compound.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Atorvastatin and its impurities due to its high resolution and sensitivity. emrespublisher.com The development of a suitable HPLC method for Atorvastatin 3-Deoxyhept-2E-Enoic Acid involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation from Atorvastatin and other process-related impurities and degradation products.
Key aspects of HPLC method development include:
Column Selection: Reversed-phase columns, particularly C18 and C8, are commonly used for the separation of Atorvastatin and its impurities. ijrpr.comrjptonline.orgnih.gov For instance, a Zorbax Bonus-RP column (150 × 4.6 mm, 3.5 μm) has been successfully used for the separation of Atorvastatin and its degradation products. nih.govresearchgate.net
Mobile Phase Optimization: A gradient elution is often employed to resolve a complex mixture of impurities. nih.gov The mobile phase typically consists of an aqueous component (e.g., water or a buffer like ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govmdpi.com The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of acidic compounds like this compound. For example, a mobile phase of acetonitrile-ammonium acetate (B1210297) buffer at pH 4 with tetrahydrofuran (B95107) has been shown to provide good resolution. nih.gov
Detection: UV detection is commonly used, with the wavelength set at a maximum absorbance for the compounds of interest, typically around 245-248 nm for Atorvastatin and its related substances. nih.govnih.gov
Validation: The developed method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. mdpi.comnih.gov This includes demonstrating the method's ability to separate this compound from other known and unknown impurities.
Table 1: Example of HPLC Method Parameters for Atorvastatin Impurity Analysis
| Parameter | Condition |
| Column | Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm) nih.govresearchgate.net |
| Mobile Phase A | Water: Trifluoroacetic acid (100:0.10, v/v) nih.gov |
| Mobile Phase B | Acetonitrile: Trifluoroacetic acid (100:0.10, v/v) nih.gov |
| Gradient Elution | (Time/%B) = 0/40, 10/50, 15/70, 20/90, 25/90 nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | 245 nm nih.gov |
| Column Temperature | 40 °C nih.gov |
Gas Chromatography (GC) Applications
The use of Gas Chromatography (GC) for the analysis of Atorvastatin and its impurities, including this compound, is less common compared to HPLC. emrespublisher.com This is primarily due to the high molecular weight and low volatility of these compounds, which makes them unsuitable for direct GC analysis without derivatization. emrespublisher.com
To make Atorvastatin and its related substances amenable to GC analysis, a derivatization step is necessary to increase their volatility. This typically involves converting the polar functional groups (hydroxyl and carboxyl groups) into less polar, more volatile derivatives.
While specific GC methods for this compound are not widely published, the general approach would involve:
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl and carboxylic acid groups into their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
Column Selection: A non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be suitable for separating the derivatized compounds.
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural information, which can aid in the identification of unknown impurities.
Due to the additional complexity of the derivatization step and the availability of robust HPLC methods, GC is not the preferred technique for routine analysis of Atorvastatin impurities.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry. nih.govchromatographyonline.com For a molecule like this compound, which possesses a chiral center at the C5 position of the heptenoic acid side chain, SFC can be an effective tool for separating its enantiomers.
The advantages of SFC over normal-phase HPLC include faster analysis times, reduced solvent consumption, and unique selectivity. chromatographyonline.com The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol. wisdomlib.orgwisdomlib.org
Key parameters in developing a chiral SFC method include:
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating the enantiomers of Atorvastatin. wisdomlib.orgwisdomlib.orgmagtechjournal.com For example, a Chiralpak AD-H column has been effectively used for this purpose. wisdomlib.orgwisdomlib.org
Mobile Phase Composition: The choice and concentration of the organic modifier (co-solvent) are critical for achieving enantioselectivity and resolution. wisdomlib.org
Temperature and Pressure: These parameters influence the density and solvating power of the supercritical fluid and can be optimized to improve the separation. magtechjournal.com
Table 2: Example of SFC Method Parameters for Chiral Separation of Atorvastatin
| Parameter | Condition |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) wisdomlib.org |
| Mobile Phase | Supercritical CO2: Methanol (90:10, v/v) wisdomlib.orgwisdomlib.org |
| Flow Rate | 2.5 mL/min wisdomlib.org |
| Detection | UV at 244 nm magtechjournal.com |
| Back Pressure | 13.8 MPa magtechjournal.com |
Spectroscopic Techniques for Structural Confirmation (excluding property data)
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are utilized to provide information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
For this compound, NMR analysis would confirm:
The presence of the pyrrole (B145914) ring and its substituents (4-fluorophenyl, phenyl, isopropyl, and phenylcarbamoyl groups).
The structure of the 3-deoxyhept-2E-enoic acid side chain, including the trans-configuration of the double bond (indicated by the coupling constant of the vinylic protons in the ¹H NMR spectrum) and the presence of the secondary alcohol.
The connectivity of the side chain to the pyrrole nitrogen.
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between different parts of the molecule. Solid-state NMR has also been applied to study the conformation of Atorvastatin in its solid form. nsf.govnih.govacs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a highly specific and sensitive method for identifying and quantifying impurities.
Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like Atorvastatin and its impurities, typically forming protonated molecules [M+H]⁺ in the positive ion mode. tandfonline.comresearchgate.net
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. scirp.org
Fragmentation Analysis: Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment the molecular ion and analyze the resulting product ions. tandfonline.comresearchgate.net The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of water from the hydroxyl group, and cleavages within the side chain and around the pyrrole ring. The fragmentation of Atorvastatin typically involves the loss of the aniline (B41778) group (C₆H₅NH₂) or the phenyl isocyanate group (C₆H₅-N=C=O) from the phenylcarbamoyl moiety. tandfonline.com The fragmentation pathways of related impurities provide a strong basis for interpreting the mass spectrum of this compound. ijpsdronline.comwaters.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
The specific infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data for "this compound" is not extensively detailed in publicly available scientific literature. However, based on the known chemical structure, the expected spectral characteristics can be inferred. The IR spectrum is anticipated to show characteristic absorption bands corresponding to its principal functional groups. These would include peaks for O-H stretching from the carboxylic acid and alcohol moieties, C=O stretching from the carboxylic acid and the amide, N-H stretching from the amide, and C=C stretching from the aromatic rings and the enoic acid double bond.
For UV-Vis spectroscopy, the presence of multiple chromophores, including the phenyl, fluorophenyl, and pyrrole rings, as well as the conjugated system of the heptenoic acid chain, would result in distinct absorption maxima. The exact λmax would be influenced by the solvent used for analysis. For the parent compound, Atorvastatin Calcium, a λmax of 246 nm in methanol has been reported, which is primarily due to the electronic transitions within the extensive chromophoric system. veeprho.com It is expected that "this compound" would exhibit a similar UV absorption profile.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| O-H (Alcohol) | 3500-3200 (broad) |
| N-H (Amide) | 3500-3300 |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aliphatic) | 3000-2850 |
| C=O (Carboxylic Acid) | 1725-1700 |
| C=O (Amide) | 1680-1630 |
| C=C (Alkene) | 1680-1620 |
| C=C (Aromatic) | 1600-1450 |
| C-N | 1350-1000 |
| C-F | 1400-1000 |
Hyphenated Analytical Techniques for Comprehensive Analysis
Hyphenated analytical techniques are indispensable for the definitive identification and characterization of pharmaceutical impurities like "this compound."
LC-MS and LC-MS/MS Methodologies for Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the separation and identification of impurities in drug substances. For Atorvastatin and its related compounds, LC-MS is frequently employed to identify process-related impurities and degradation products. chemicea.com While specific LC-MS/MS fragmentation pathways for "this compound" are not detailed in available literature, the general approach involves coupling a reversed-phase HPLC method with a mass spectrometer.
The mass spectrometer provides the molecular weight of the impurity, and subsequent fragmentation in MS/MS experiments helps in elucidating its structure. A Certificate of Analysis for a commercially available reference standard of "Atorvastatin EP Impurity J" confirms that its structure is verified by LC-MS. The molecular weight of the free acid form of this impurity is 540.62 g/mol .
| Technique | Application | Expected Outcome for this compound |
| LC-MS | Separation and Mass Identification | Separation from Atorvastatin and other impurities; Confirmation of molecular weight (m/z 541.24 [M+H]⁺ or m/z 539.23 [M-H]⁻). |
| LC-MS/MS | Structural Elucidation | Generation of a specific fragmentation pattern to confirm the identity and structure of the impurity. |
GC-MS for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile and thermally stable compounds. For non-volatile compounds like "this compound," derivatization is necessary to increase their volatility. While specific GC-MS methods for this particular impurity are not described in the literature, GC-MS has been successfully used for the determination of other, more volatile, genotoxic impurities in Atorvastatin Calcium. A potential, though not reported, application for "this compound" would involve derivatization of the carboxylic acid and hydroxyl groups, for instance, through silylation, to enable its analysis by GC-MS for specific research purposes.
Development and Validation of Analytical Methods for Quality Control (for research standards)
The development and validation of analytical methods are crucial for ensuring the quality and consistency of research standards for pharmaceutical impurities.
Quantification Methods for Trace Level Detection
For the quantification of trace-level impurities like "this compound," highly sensitive analytical methods are required. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the method of choice. The development of such a method would involve optimizing the stationary phase, mobile phase composition, gradient, and detector settings to achieve adequate separation and sensitivity. A study on Atorvastatin and its impurities demonstrated the suitability of a novel HPLC method for their quantitative determination. chemicea.com While specific limits of detection (LOD) and quantification (LOQ) for "this compound" are not published, they would be determined as part of the method validation process.
Method Validation Parameters (e.g., precision, accuracy, linearity, robustness)
Any analytical method developed for the quantification of "this compound" as a research standard must be validated according to the guidelines of the International Council for Harmonisation (ICH). This validation would ensure the reliability of the method.
The validation would include the following parameters:
Precision: The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD) for a statistically relevant number of samples.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies of spiked samples.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is evaluated by analyzing a series of dilutions of the reference standard and is expressed by the correlation coefficient (r²) of the calibration curve.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A study validating an HPLC method for Atorvastatin and its impurities confirmed the specificity, precision, accuracy, linearity, and robustness of the developed method. chemicea.com
| Validation Parameter | Objective | Typical Acceptance Criteria (for impurity methods) |
| Precision (Repeatability) | To assess the precision under the same operating conditions over a short interval of time. | RSD ≤ 5% |
| Intermediate Precision | To assess within-laboratory variations: different days, different analysts, different equipment. | RSD ≤ 10% |
| Accuracy | To determine how close the measured value is to the true value. | Recovery of 80-120% of the known amount. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Robustness | To measure the method's capacity to remain unaffected by small variations in method parameters. | No significant change in results. |
| Specificity | To assess the ability to measure the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity and resolution from other components. |
Computational and Theoretical Chemistry Studies
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are instrumental in exploring the three-dimensional structure and conformational landscape of Atorvastatin (B1662188) 3-Deoxyhept-2E-Enoic Acid. These studies help in understanding how the molecule adopts different shapes and which of these are energetically favorable.
MD simulations performed on Atorvastatin analogues have highlighted the importance of hydrophobic interactions involving the ring systems. researchgate.net It is reasonable to infer that similar interactions govern the conformational preferences of Atorvastatin 3-Deoxyhept-2E-Enoic Acid. The stability of different conformers is determined by a combination of steric hindrance, intramolecular hydrogen bonding, and torsional strain along the rotatable bonds.
A comparative analysis of the conformational space of Atorvastatin and its impurities, including unsaturated derivatives like this compound, is crucial for understanding their relative stabilities and potential interactions.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and chemical reactivity of this compound. These calculations offer insights into the distribution of electrons within the molecule, its ability to donate or accept electrons, and the reactivity of different atomic sites.
Studies on Atorvastatin and its metabolites have shown that DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, can effectively describe their molecular properties. researchgate.netmdpi.com For this compound, these calculations can determine key electronic descriptors.
Key Electronic Properties of Atorvastatin Derivatives (Illustrative Data)
| Property | Description | Relevance to Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
| Mulliken Atomic Charges | Distribution of electron density among the atoms | Helps in identifying electrophilic and nucleophilic centers within the molecule. |
| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the molecule's surface | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. |
This table is illustrative and based on general findings for Atorvastatin and its derivatives. Specific values for this compound would require dedicated calculations.
DFT calculations on Atorvastatin enantiomers have revealed how stereochemistry influences electronic properties. researchgate.netuob.edu.ly Similar investigations on this compound would elucidate the impact of its specific stereoisomers on reactivity. The molecular electrostatic potential (MEP) map for related compounds shows negative potential regions around the carbonyl oxygen atoms and the fluorine atom, indicating these as likely sites for electrophilic attack. Conversely, positive potential regions are typically found around the hydrogen atoms of the amide and hydroxyl groups. researchgate.net
Prediction of Spectroscopic Properties through Theoretical Calculations
Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound, including its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation and characterization of this compound.
DFT calculations have been successfully used to predict the ¹H and ¹³C NMR chemical shifts of Atorvastatin and its impurities. researchgate.netuob.edu.ly By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical NMR spectra for different isomers of this compound. Comparing these predicted spectra with experimental data can help in assigning the observed signals and confirming the molecular structure. nih.gov
Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculations can help in assigning the characteristic absorption bands observed in experimental FTIR spectra. For instance, the calculated frequencies for the C=O stretching of the carboxylic acid and amide groups, as well as the C=C stretching of the enoic acid moiety, can be compared with experimental values to confirm the presence of these functional groups. nih.govresearchgate.net
Predicted Spectroscopic Data for Atorvastatin Derivatives (Illustrative)
| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Atom |
|---|---|---|
| ¹H NMR | Chemical shifts of protons on the heptenoic acid chain | Unsaturated side chain protons |
| ¹³C NMR | Chemical shifts of carbonyl carbons | Carboxylic acid and amide carbons |
| IR Spectroscopy | Vibrational frequency for C=O stretch | Carboxylic acid carbonyl |
| IR Spectroscopy | Vibrational frequency for C=C stretch | Alkene in the heptenoic acid chain |
This table provides examples of predictable spectroscopic features based on the structure of this compound and related studies on similar compounds.
Reaction Mechanism Simulations and Energetic Profiling
Computational studies can be employed to simulate the reaction mechanisms and profile the energetic pathways leading to the formation of this compound. Such simulations are crucial for understanding the conditions under which this impurity is formed during the synthesis or degradation of Atorvastatin.
The formation of unsaturated degradation products of Atorvastatin, such as the lactone that can be a precursor to the acid form, has been shown to occur under acidic conditions. nih.govmdpi.combeilstein-journals.org Theoretical investigations into the lactonization-hydrolysis mechanism of Atorvastatin using DFT have revealed the energy barriers and stability of intermediates. rsc.org A similar approach can be applied to model the dehydration reaction of the 3-hydroxy group in the Atorvastatin side chain, which leads to the formation of the double bond present in this compound.
By calculating the transition state energies and the energies of reactants, intermediates, and products, a detailed reaction coordinate diagram can be constructed. This would provide quantitative data on the activation energies and reaction enthalpies for the formation of this compound. Such studies can help in identifying the factors that favor the formation of this impurity, such as pH and temperature, and can guide the development of strategies to minimize its formation. nih.gov
In Silico Design of Novel Derivatives (chemical design, not pharmacological)
Computational methods are increasingly used for the in silico design of novel chemical derivatives with modified properties. While often focused on pharmacological activity, these techniques can also be applied purely for chemical design purposes, such as altering physicochemical properties like solubility or stability.
Starting from the scaffold of this compound, computational tools can be used to explore the effects of various structural modifications. For example, studies on Atorvastatin analogues have shown that the introduction of fluorine atoms or gem-difluoro groups can significantly alter the electronic properties of the molecule. researchgate.netnih.gov Similar modifications to the structure of this compound could be explored computationally.
The design process can involve creating a virtual library of derivatives and then using computational methods to predict their properties. For instance, Quantitative Structure-Property Relationship (QSPR) models could be developed to correlate structural features with properties like water solubility or lipophilicity. nih.gov By systematically modifying the substituents on the pyrrole (B145914) ring or the heptenoic acid side chain, it is possible to design novel compounds with tailored chemical characteristics. These in silico designed derivatives can then be prioritized for synthesis and experimental evaluation. rsc.org
Table of Compounds Mentioned
| Compound Name |
|---|
| Atorvastatin |
| This compound |
Exploratory Research on Derivatives and Structural Analogues
Synthetic Exploration of Modifications to the Hept-2E-Enoic Acid Moiety
The synthesis of the atorvastatin (B1662188) side chain is a significant challenge, often requiring multi-step, stereocontrolled reactions. nih.gov The introduction of the α,β-unsaturation in the hept-2E-enoic acid moiety, as seen in Atorvastatin 3-Deoxyhept-2E-Enoic Acid, represents a key structural modification. This feature can be introduced via olefination reactions, such as the Horner-Wadsworth-Emmons reaction, on a suitable aldehyde precursor derived from the main pyrrole (B145914) core of atorvastatin. acs.org
Researchers have explored various synthetic routes to access the chiral alcohol on the side chain, which is crucial for biological activity. mdpi.com Chemoenzymatic methods, employing enzymes like aldolases or dehydrogenases, have proven highly effective in establishing the correct stereochemistry at the C5 position. nih.govresearchgate.net For instance, a deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been used to construct key intermediates for statin side chains with high enantiomeric and diastereomeric excess. nih.govnih.gov These enzymatic methods provide an efficient and scalable alternative to traditional chemical synthesis. researchgate.net
Further modifications to this unsaturated acid moiety could involve:
Esterification: Converting the carboxylic acid to various esters to create prodrugs with altered solubility and pharmacokinetic profiles. synzeal.com
Amidation: Forming amide derivatives to explore different biological interactions. nih.gov
Modifications of the double bond: Reactions such as hydrogenation, epoxidation, or dihydroxylation could be explored to create a library of saturated and functionalized analogues.
Derivatization Strategies for Structural Probes and Research Tools
The chemical structure of this compound lends itself to derivatization for creating probes to study biological systems. The carboxylic acid handle is a prime site for attaching reporter groups.
Common Derivatization Strategies:
| Derivatization Site | Attached Moiety | Purpose |
| Carboxylic Acid | Fluorescent Tag (e.g., Dansyl, NBD) | To enable visualization of the molecule's localization in cells or tissues via fluorescence microscopy. nih.gov |
| Carboxylic Acid | Biotin | For use in affinity-based purification of target proteins or for pull-down assays. |
| Carboxylic Acid | Photoaffinity Label | To covalently cross-link the molecule to its biological target upon photo-irradiation, aiding in target identification. |
| Pyrrole Core | Radioisotope (e.g., ¹⁴C, ³H) | For use in quantitative drug metabolism and pharmacokinetic (DMPK) studies. |
For example, by converting the carboxylic acid to an activated ester (like an NHS ester), it can be readily coupled with amine-containing fluorescent dyes. nih.gov Such fluorescent probes are invaluable for studying the interaction of statin analogues with their target enzyme, HMG-CoA reductase, and for investigating their transport and distribution within cells. mdpi.com
Chemical Transformation into Novel Chemical Entities
This compound can serve as a versatile starting material for the synthesis of new and structurally diverse compounds. The inherent functionality within the molecule provides multiple reaction sites.
Under strongly acidic conditions, atorvastatin and its analogues are known to undergo complex intramolecular reactions. nih.gov For instance, treatment of atorvastatin with concentrated acids can lead to lactonization of the side chain, followed by dehydration to form an unsaturated lactone. nih.gov In the case of this compound, which already possesses an unsaturated bond, further cyclizations and rearrangements could be envisioned, potentially leading to novel bridged or polycyclic scaffolds. One study showed that drastic acidic treatment of atorvastatin can even lead to the loss of the carboxanilide group and the formation of complex bridged molecules through C-C bond formation between the side chain and the pyrrole ring. nih.gov
The pyrrole core itself can be modified through various organic reactions, although this is less directly related to the hept-2E-enoic acid moiety. mdpi.com Nevertheless, the combination of side-chain transformations and core modifications opens up a vast chemical space for the creation of new molecular entities with potentially unique biological activities.
Stereoisomeric Studies and the Impact of Configuration on Chemical Reactivity
Stereochemistry is paramount in the activity of statins. The (3R,5R) configuration of the dihydroxyheptanoic acid side chain in atorvastatin is essential for its potent inhibition of HMG-CoA reductase. mdpi.com In this compound, the stereocenter at the C5 hydroxyl group remains critically important.
The synthesis of this side chain must be stereoselective to ensure the desired biological effect. Biocatalytic methods using ketoreductases or aldolases are often employed to set these chiral centers with high fidelity. nih.govnih.gov Studies on the different optical isomers of statins have shown that they can have vastly different effects on biological systems, including the induction of various cytochrome P450 enzymes. nih.govnih.gov For example, the different stereoisomers of atorvastatin show varying potency in activating the pregnane (B1235032) X receptor (PXR). nih.govnih.gov
The configuration at C5 would also influence the chemical reactivity of the molecule. For example, the rate of intramolecular lactonization, a common degradation pathway, would be dependent on the stereochemical relationship between the C5 hydroxyl group and the C1 carboxylic acid. nih.gov The specific geometry of the molecule can either facilitate or hinder the cyclization reaction. Investigating the chemical and biological properties of different stereoisomers of this compound is crucial for a comprehensive understanding of its potential. researchgate.net
Future Directions and Emerging Research Avenues
Innovations in Green Chemistry for Sustainable Synthesis
The pharmaceutical industry's shift towards sustainability has put a spotlight on the synthesis of Atorvastatin (B1662188) and its intermediates. researchgate.net Green chemistry principles are being rigorously applied to develop environmentally benign and economically viable production methods. A significant area of innovation lies in biocatalysis, where enzymes are used to drive chemical reactions with high selectivity and under mild conditions. researchgate.netmdpi.com
Future research will likely focus on discovering and engineering more robust enzymes with higher catalytic efficiency and stability. Directed evolution and gene shuffling are powerful techniques being used to tailor enzymes for specific industrial applications, as demonstrated by the 2500-fold improvement in volumetric productivity for the HHDH enzyme. researchgate.netrsc.org
Table 1: Comparison of Green Synthesis Parameters
| Parameter | Biocatalytic Route for Atorvastatin Intermediate | Traditional Chemical Synthesis (Typical) |
|---|---|---|
| Catalyst | Enzymes (KRED, GDH, HHDH) rsc.org | Heavy metal catalysts, strong acids/bases researchgate.net |
| Reaction Conditions | Ambient temperature, neutral pH rsc.org | Extreme temperatures and pressures nih.gov |
| Solvents | Primarily water-based gordon.edu | Organic solvents researchgate.net |
| Stereoselectivity | High (>99.5% e.e.) rsc.org | Often requires chiral auxiliaries or resolution researchgate.net |
| Waste Generation (E-factor) | Low (e.g., 5.8) rsc.org | High |
Advances in Automated Synthesis and High-Throughput Screening for Reaction Optimization
The synthesis of complex molecules like Atorvastatin intermediates is increasingly benefiting from automation and high-throughput screening (HTS). These technologies allow for the rapid evaluation of a vast number of reaction conditions, catalysts, and substrates, accelerating process development and optimization.
Continuous flow chemistry is a particularly promising area. nih.gov The synthesis of statin precursors has been demonstrated in millireactors using immobilized enzymes. nih.gov This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for seamless integration into a continuous manufacturing process. A recent study on the flow synthesis of a statin intermediate using immobilized 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) on magnetic nanoparticles reported a conversion of 97.78% and a yield of 95.85% in a fluidized bed millireactor. nih.gov
HTS is also crucial for enzyme discovery and evolution. By screening large libraries of mutant enzymes, researchers can identify variants with improved activity, stability, and selectivity for the synthesis of specific intermediates. rsc.org This, combined with automated synthesis platforms, creates a powerful workflow for developing highly efficient and optimized biocatalytic processes. Future work in this area will likely involve the integration of machine learning algorithms to predict optimal reaction conditions and guide the design of novel catalysts and enzymes.
Development of Advanced Materials for Improved Catalysis in Synthesis
The development of advanced materials for catalysis is a key driver of innovation in the synthesis of Atorvastatin intermediates. These materials offer unique properties that can enhance catalytic activity, selectivity, and reusability.
Nanocatalysts, for example, are gaining traction due to their high surface-area-to-volume ratio, which can lead to increased reaction rates. mdpi.com In the context of statin synthesis, nanoparticles are being explored as carriers for enzymes and other catalysts. researchgate.net For instance, immobilizing enzymes on supports like mesoporous silica (B1680970) foam or magnetic nanoparticles can improve their stability and facilitate their separation and reuse, which is crucial for cost-effective industrial processes. nih.gov
Poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer, has been used to encapsulate statins, improving their stability and release profiles. researchgate.net Similar strategies could be applied to the catalysts used in the synthesis of Atorvastatin 3-Deoxyhept-2E-Enoic Acid, protecting them from harsh reaction conditions and enabling their recovery and recycling.
Future research will focus on the rational design of catalytic materials with tailored properties. This includes developing novel supports for enzyme immobilization that enhance catalytic efficiency and exploring the use of metal-organic frameworks (MOFs) and other porous materials as highly active and selective catalysts.
Interdisciplinary Research at the Interface of Chemistry and Bio-Inspired Synthesis
The synthesis of complex chiral molecules like Atorvastatin and its intermediates is increasingly drawing inspiration from nature. Bio-inspired synthesis seeks to mimic the elegant and efficient strategies employed by biological systems to construct complex molecular architectures.
A prime example is the use of aldolase enzymes, such as 2-deoxy-D-ribose-5-phosphate aldolase (DERA), in the synthesis of the chiral side chain of statins. researchgate.netnih.gov DERA can catalyze a tandem aldol (B89426) reaction to construct a key 6-carbon intermediate with two stereogenic centers from simple 2-carbon starting materials. nih.gov This enzymatic approach offers exceptional stereocontrol, achieving an enantiomeric excess of >99.9% and a diastereomeric excess of 96.6%. nih.gov
Chemoenzymatic routes, which combine the best of both chemical and biological catalysis, are also a major focus. google.com These hybrid strategies leverage the selectivity of enzymes for key stereochemical transformations while utilizing efficient chemical reactions for other steps. For example, a chemoenzymatic process for an Atorvastatin intermediate was developed that significantly reduced the environmental impact by eliminating hazardous reagents like cyanide and avoiding high-pressure hydrogenation steps. gordon.edu
Future directions in this area will involve a deeper integration of chemical and biological approaches. This could include the development of artificial metalloenzymes that combine the reactivity of metal catalysts with the selectivity of a protein scaffold, and the use of synthetic biology to engineer novel biosynthetic pathways for the production of key intermediates.
Application as a Chiral Building Block in Diversified Organic Synthesis (not related to atorvastatin)
The chiral side-chain of Atorvastatin, and by extension its precursors like this compound, represent valuable chiral building blocks for organic synthesis beyond their application in statins. The stereochemically rich heptanoic acid framework can serve as a versatile starting material for the synthesis of a wide range of other complex molecules.
The key chiral synthon, ethyl (R)-4-cyano-3-hydroxybutyrate, which is a precursor to the title compound, is a prime example of a versatile intermediate. mdpi.comrsc.org Its bifunctional nature, possessing both a nitrile and a hydroxyl group on a chiral backbone, allows for a variety of chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be oxidized, protected, or used as a handle for further functionalization.
These synthons can be employed in the synthesis of other biologically active compounds or as chiral ligands in asymmetric catalysis. The development of efficient and scalable routes to these intermediates, driven by research into Atorvastatin synthesis, makes them increasingly accessible for these broader applications.
Future research will likely explore the full synthetic potential of these chiral building blocks. This could involve their use in the total synthesis of natural products, the development of new classes of pharmaceuticals, and the creation of novel chiral materials.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing Atorvastatin 3-Deoxyhept-2E-Enoic Acid with high stereochemical purity?
- Methodological Answer : Achieving stereochemical control during synthesis requires precise optimization of reaction conditions (e.g., temperature, catalysts). For example, impurities like ent-atorvastatin (a stereoisomer) may form due to incomplete enantiomeric resolution during cyclization or hydroxylation steps . Analytical techniques such as chiral HPLC or X-ray crystallography are critical for verifying stereochemical purity and identifying byproducts .
Q. Which analytical methods are most reliable for quantifying this compound and its degradation products?
- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 244 nm) is standard for quantifying the compound. For degradation profiling, high-resolution mass spectrometry (HRMS) or LC-MS/MS can identify oxidative byproducts (e.g., lactone derivatives) under accelerated stability testing (40°C/75% RH) . Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation of novel impurities .
Q. How does the structural modification of Atorvastatin to 3-Deoxyhept-2E-Enoic Acid influence its physicochemical properties?
- Methodological Answer : Removal of the 3-hydroxyl group reduces polarity, increasing logP values and potentially altering solubility. Computational modeling (e.g., DFT calculations) predicts changes in hydrogen-bonding capacity, which can be validated experimentally via dissolution testing in biorelevant media (e.g., FaSSIF/FeSSIF) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported data on the metabolic interactions of this compound with uric acid pathways?
- Methodological Answer : Discrepancies in uric acid modulation (e.g., conflicting results in in vivo models) may stem from dose-dependent effects or interspecies variability. A systematic meta-analysis of preclinical studies, stratified by dosage and model system (e.g., rodent vs. primate), can isolate confounding variables . Follow-up in vitro assays using human hepatocytes or urate transporters (e.g., URAT1) clarify direct mechanistic interactions .
Q. How can researchers optimize cocrystallization strategies to enhance the bioavailability of this compound?
- Methodological Answer : Cocrystal screening with coformers like ascorbic acid improves dissolution rates via hydrogen-bonded networks. Ternary phase diagrams (solvent/coformer/API ratios) and powder X-ray diffraction (PXRD) identify stable polymorphs. In vivo pharmacokinetic studies in rats validate bioavailability enhancements, while molecular dynamics simulations predict cocrystal stability under physiological conditions .
Q. What advanced techniques validate the inhibitory effects of this compound on HMG-CoA reductase in the presence of competing substrates?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) and competitive inhibition kinetics. Cryo-EM structures of HMG-CoA reductase complexes with the compound reveal binding-site interactions, guiding mutagenesis studies to confirm residues critical for inhibition .
Q. How do impurities like Atorvastatin Related Compound C impact the pharmacological profile of this compound?
- Methodological Answer : Impurity profiling via LC-HRMS identifies structural variants (e.g., bis-fluorophenyl derivatives). In vitro toxicity assays (e.g., mitochondrial membrane potential in HepG2 cells) assess hepatotoxic potential, while competitive binding assays determine if impurities antagonize the parent compound’s activity .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for reconciling heterogeneous data on the compound’s efficacy in hyperlipidemia models?
- Methodological Answer : Mixed-effects models account for variability across studies (e.g., diet-induced vs. genetic hyperlipidemia models). Sensitivity analysis identifies outlier datasets, and machine learning (e.g., random forests) prioritizes biomarkers (e.g., LDL-C, CRP) with the strongest correlation to efficacy .
Q. How should researchers design in vitro assays to differentiate between on-target and off-target effects of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
